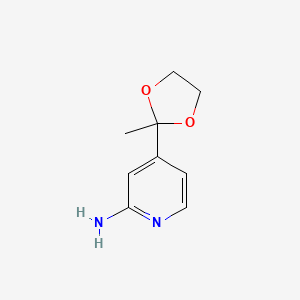

4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine

Description

Overview of Pyridine (B92270) and Dioxolane Heterocycles in Contemporary Chemical Research

Heterocyclic compounds are central to chemical and biological sciences, and among them, pyridine and dioxolane rings hold positions of particular importance. Their unique properties have been harnessed for a multitude of applications, ranging from fundamental reagents to the core structures of life-saving pharmaceuticals.

Pyridine is a basic heterocyclic organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. wikipedia.orgsarchemlabs.com Historically produced from coal tar, its structure was elucidated in the 19th century, with the first synthesis of a heteroaromatic compound being William Ramsay's formation of pyridine from acetylene (B1199291) and hydrogen cyanide in 1876. wikipedia.orgrsc.org A pivotal moment in its synthetic history was the development of the Hantzsch pyridine synthesis in 1881, which provided a versatile method for creating substituted pyridine derivatives. wikipedia.orgsarchemlabs.com

The pyridine scaffold is ubiquitous in nature, found in essential biomolecules like the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids such as nicotine. wikipedia.orgnih.gov This natural prevalence hinted at its biological significance, which has been extensively validated over the last century. In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs. nih.gov Its ability to improve water solubility, participate in hydrogen bonding, and serve as a bioisostere for a benzene (B151609) ring makes it a highly desirable component in drug design. researchgate.net Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. wisdomlib.orgresearchgate.net Beyond medicine, pyridine and its derivatives are indispensable in agrochemicals, serving as precursors to major herbicides like paraquat (B189505) and diquat. wikipedia.orgresearchgate.net

| Milestone | Year | Significance |

| First Isolation (Picoline) | 1846 | Anderson isolates the first pyridine base. nih.govresearchgate.net |

| Structure Determination | 1869-1871 | Wilhelm Körner and James Dewar independently determine the structure of pyridine. rsc.orgresearchgate.net |

| First Laboratory Synthesis | 1876 | William Ramsay achieves the first synthesis of a heteroaromatic compound. wikipedia.orgrsc.org |

| Hantzsch Pyridine Synthesis | 1881 | Arthur Hantzsch develops a general method for synthesizing pyridine derivatives. wikipedia.org |

| Discovery in Vitamins | Early 20th Century | Identification of the pyridine core in essential vitamins like niacin and pyridoxine. nih.gov |

This table outlines key historical developments in the chemistry of pyridine.

The 1,3-dioxolane (B20135) is a five-membered cyclic acetal (B89532) that is a cornerstone of modern organic synthesis, primarily functioning as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govwikipedia.org Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, the dioxolane group offers robust protection under a wide range of reaction conditions. organic-chemistry.orgchemicalbook.com

The utility of 1,3-dioxolanes stems from their distinct stability profile. They are generally stable to basic, nucleophilic, reductive, and many oxidative conditions, allowing chemists to perform reactions on other parts of a molecule without affecting the masked carbonyl group. organic-chemistry.orgthieme-connect.de Conversely, the protecting group is labile towards aqueous acid or Lewis acids, enabling its clean removal (deprotection) to regenerate the original carbonyl functionality. organic-chemistry.orgthieme-connect.de This strategic protection-deprotection sequence is fundamental to the synthesis of complex natural products and pharmaceuticals. nih.gov

Beyond their role as protecting groups, 1,3-dioxolanes also serve as important synthetic intermediates. nih.govsilverfernchemical.com They can be involved in various chemical transformations, including radical additions and cycloadditions, to create new, highly functionalized molecular structures. organic-chemistry.org Their derivatives are also found in biologically active compounds with antifungal, antiviral, and anesthetic properties. nih.govchemicalbook.com

| Condition Type | Stability of 1,3-Dioxolane | Common Reagents/Conditions for Cleavage |

| Acidic | Labile | Aqueous HCl, p-Toluenesulfonic acid (TsOH), Lewis Acids (e.g., Sc(OTf)₃) organic-chemistry.orgthieme-connect.deorganic-chemistry.org |

| Basic | Stable | NaOH, t-BuOK, LDA, Grignard Reagents (RMgX), Organolithiums (RLi) organic-chemistry.orgthieme-connect.de |

| Reductive | Stable | LiAlH₄, NaBH₄, H₂/Catalyst organic-chemistry.org |

| Oxidative | Generally Stable | PCC, MnO₂, OsO₄ (Strongly acidic oxidants or added Lewis acids may cause cleavage) organic-chemistry.orgthieme-connect.de |

This table summarizes the chemical stability of the 1,3-dioxolane protecting group under various conditions.

The 2-aminopyridine (B139424) structure is a simple, low-molecular-weight moiety that has proven to be an "unsung hero" in drug discovery. rsc.orgresearchgate.net It is considered a privileged scaffold because its derivatives consistently exhibit high biological activity across a wide range of therapeutic targets. researchgate.net This moiety is a key structural component in numerous pharmaceuticals, demonstrating antibacterial, anticancer, anti-inflammatory, and antiviral activities, among others. nih.gov

The synthetic utility of 2-aminopyridine is equally profound. It serves as a versatile precursor for the synthesis of a diverse array of more complex heterocyclic systems. rsc.orgnih.gov The presence of two nitrogen atoms—one in the ring and one in the exocyclic amino group—provides multiple sites for chemical modification and allows it to act as a bidentate ligand in coordination chemistry. researchgate.net Its simple design facilitates the production of specific products with minimal side reactions, a significant advantage in pharmaceutical manufacturing. rsc.orgresearchgate.net The development of efficient, often multicomponent, reactions to synthesize substituted 2-aminopyridines is an active area of research, driven by the continuous demand for novel bioactive compounds. nih.gov

| Drug Name | Therapeutic Class | Significance |

| Piroxicam | Anti-inflammatory (NSAID) | A widely used treatment for arthritis, containing the 2-aminopyridine core. innospk.com |

| Amrinone | Cardiotonic Agent | A phosphodiesterase inhibitor used to treat congestive heart failure. researchgate.netnih.gov |

| Crizotinib | Anticancer Agent | A kinase inhibitor used in the treatment of non-small cell lung cancer. researchgate.net |

| Dalfampridine | Multiple Sclerosis Agent | A potassium channel blocker used to improve walking in patients with MS. researchgate.net |

This table presents examples of FDA-approved drugs that feature the 2-aminopyridine scaffold.

Research Rationale and Scope for 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine within Academic Investigation

The rationale for investigating this compound is built upon the powerful attributes of its constituent parts. The molecule combines the proven biological relevance of the 2-aminopyridine scaffold with the synthetic flexibility offered by the dioxolane-protected acetyl group. This unique combination makes it a target of interest for both the discovery of new bioactive molecules and the development of novel synthetic methodologies.

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from its functional groups.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which generally makes it resistant to electrophilic substitution (favoring the 3-position under harsh conditions) and susceptible to nucleophilic substitution (at the 2- and 4-positions). nih.govuoanbar.edu.iq However, the powerful electron-donating amino group at the 2-position counteracts this effect, activating the ring towards electrophilic attack and further influencing the regioselectivity of reactions.

Reactivity at Ring Positions: The 2-amino group directs electrophilic substitution primarily to the 3- and 5-positions. Nucleophilic attack is disfavored compared to an unsubstituted pyridine due to the electron-donating nature of the amino group.

The Dioxolane Moiety: The 4-(2-Methyl-1,3-dioxolan-2-yl) group serves as a masked acetyl group. This group is sterically bulky, which can influence the accessibility of the adjacent 3- and 5-positions on the pyridine ring. Its primary role is as a synthetic handle; acidic hydrolysis will unmask a 4-acetyl group, providing a site for a wide range of subsequent chemical transformations, such as aldol (B89426) condensations, reductions, or Baeyer-Villiger oxidations.

The Amino Group: The 2-amino group itself is a reactive site, capable of undergoing acylation, alkylation, and diazotization, and can participate in cyclization reactions to form fused heterocyclic systems.

| Position/Group | Predicted Reactivity | Rationale |

| C-3, C-5 | Susceptible to Electrophilic Aromatic Substitution | Activated by the electron-donating 2-amino group. uoanbar.edu.iq |

| C-6 | Potential for Nucleophilic Aromatic Substitution | Activated by the ring nitrogen, although less reactive than in simple pyridines. uoanbar.edu.iq |

| 2-Amino Group | Nucleophilic | Can be acylated, alkylated, or used as a handle for building fused ring systems. researchgate.net |

| Dioxolane Group | Latent Carbonyl | Stable to most conditions but can be hydrolyzed under acidic conditions to reveal a reactive acetyl group. organic-chemistry.org |

This table outlines the hypothesized reactivity profile of this compound.

The structure of this compound positions it as a valuable tool at the nexus of organic synthesis and chemical biology.

In Advanced Organic Synthesis: This compound is a quintessential building block. It provides a pre-functionalized 2-aminopyridine core where a key reactive site (the 4-acetyl group) is temporarily masked. This allows for selective modification of other parts of the molecule, such as the amino group or the C-3/C-5 positions, before revealing the acetyl group for further elaboration. This strategy is critical for the efficient and controlled synthesis of complex molecular targets, including natural products and materials.

In Chemical Biology and Medicinal Chemistry: As a derivative of the 2-aminopyridine privileged scaffold, this molecule and its subsequent products are strong candidates for biological screening. The 4-acetyl group, once deprotected, can be used to append various other molecular fragments, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. This approach is central to modern drug discovery, particularly in areas like kinase inhibitor development, where the 2-aminopyridine scaffold is a common feature. The molecule could serve as a key intermediate in the synthesis of novel therapeutic agents or as a chemical probe to investigate biological pathways. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSVVCPYNJQMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253991 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80882-44-6 | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80882-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scitepress.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" which correspond to the reverse of known chemical reactions. amazonaws.comadvancechemjournal.com

For the target compound, 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine, two primary strategic disconnections are evident. The most logical first disconnection is the cleavage of the C-O bonds of the 1,3-dioxolane (B20135) ring. This is a standard disconnection for an acetal (B89532) or ketal protecting group, which simplifies the target molecule to a key intermediate: 4-acetylpyridin-2-amine. This disconnection is based on the well-established ketalization reaction.

A second disconnection can be made at the C-N bond of the pyridin-2-amine. This functional group interconversion (FGI) suggests that the amino group can be introduced onto the pyridine (B92270) ring, leading back to a precursor such as a 2-halo-4-acetylpyridine. The synthesis would then involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. This step-by-step deconstruction ultimately leads to simple, readily available pyridine derivatives.

Direct Synthesis Approaches for this compound

The synthesis of the target compound can be approached through several direct methodologies, focusing on the sequential or convergent formation of its key structural features: the 1,3-dioxolane ring and the pyridin-2-amine scaffold.

The 1,3-dioxolane moiety in the target compound serves as a protecting group for a ketone functional group. This cyclic ketal is typically formed by the reaction of a ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.orgchemicalbook.com In the context of synthesizing this compound, the key step is the ketalization of the acetyl group of 4-acetylpyridin-2-amine.

This reaction is an equilibrium process, and to drive it towards the product, water must be removed, often accomplished using a Dean-Stark apparatus during reflux in a suitable solvent like toluene. organic-chemistry.org A variety of Brønsted and Lewis acids can catalyze this transformation. organic-chemistry.orgacs.org The choice of catalyst can influence reaction times and yields.

Interactive Data Table: Catalysts for Ketalization of Carbonyl Compounds

| Catalyst Type | Example Catalyst | Typical Conditions | Notes |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Reflux in Toluene, Dean-Stark | Standard and widely used method. organic-chemistry.org |

| Lewis Acid | Cerium(III) triflate | Wet Nitromethane, Room Temp | Mild conditions, high chemoselectivity. |

| Heterogeneous | H-bentonite | Sonication | Greener alternative to homogeneous catalysts. researchgate.net |

| Other | Iodine | Neutral conditions | Mild and efficient for sensitive substrates. |

The pyridin-2-amine core is a common structural motif in pharmaceuticals. nih.gov Its synthesis can be achieved through various strategies, including cyclization reactions and cross-coupling methods.

Cyclization Strategies: These methods build the pyridine ring from acyclic precursors. For instance, a Hantzsch-type synthesis can be adapted to produce substituted pyridines, involving the condensation of a β-enamine, an active methylene (B1212753) compound, and a C1 unit source. mdpi.com Another approach involves the reaction of open-chain nitrile precursors with nitrogen-containing compounds, which cyclize upon heating to form the 2-aminopyridine (B139424) derivative. google.com

Coupling Strategies: These strategies involve introducing the amino group onto a pre-formed pyridine ring.

From Pyridine N-Oxides: Pyridine N-oxides can react with activated isocyanides in a Reissert-Henze-type reaction to yield 2-aminopyridines. nih.gov This method is efficient for pyridines bearing electron-withdrawing groups. nih.gov

From Halopyridines: 2-Halopyridines are common starting materials for introducing an amino group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). nih.gov SNAr reactions often require harsh conditions, while metal-catalyzed methods offer milder alternatives but may introduce metal contaminants. nih.gov A more recent development involves using bench-stable 2-halopyridinium ketene (B1206846) hemiaminals, which undergo SNAr with amines under mild, metal-free conditions. nih.gov

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of the dioxolane ring is a key transformation in the synthesis of the target compound.

The formation of a ketal from a ketone and a diol is a reversible, acid-catalyzed reaction. The mechanism involves several distinct steps, and the catalyst plays a pivotal role in accelerating the process. youtube.comlibretexts.org

The accepted mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetyl group, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiketal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiketal.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The resulting intermediate is a resonance-stabilized oxocarbenium ion. libretexts.org

Ring Closure: The second hydroxyl group of the ethylene glycol moiety then attacks the carbocation in an intramolecular fashion, forming the five-membered dioxolane ring.

Deprotonation: Finally, deprotonation of the oxonium ion regenerates the acid catalyst and yields the final ketal product. youtube.com

The catalyst's role is to facilitate the protonation and deprotonation steps, thereby lowering the activation energy for both the forward and reverse reactions. Lewis acids can also catalyze this reaction by coordinating to the carbonyl oxygen, which similarly increases the electrophilicity of the carbonyl carbon. acs.org The efficiency of the catalysis can be influenced by the strength of the acid and the reaction conditions. researchgate.net

Detailed Reaction Mechanisms of Aminopyridine Annulation and Functionalization

The 2-aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic ring systems, such as pyrido[1,2-a]pyrimidines and pyrido[1,2-a]benzimidazoles. nih.gov These annulation reactions typically proceed through the reaction of the endocyclic pyridine nitrogen and the exocyclic amino group with bifunctional electrophiles.

One prominent mechanism involves the condensation with β-keto esters or similar 1,3-dielectrophiles. The reaction is initiated by the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the electrophile. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the second electrophilic center. Subsequent dehydration leads to the formation of the fused aromatic system. The dioxolane group at the 4-position generally remains intact under these conditions, provided that strongly acidic conditions required for its hydrolysis are avoided. organic-chemistry.org

Another significant annulation strategy is the metal-free reaction with arenes to form pyrido[1,2-a]benzimidazoles. nih.govresearchgate.net This transformation can be mediated by hypervalent iodine reagents, which facilitate a C-H amination process. The proposed mechanism involves the in-situ formation of a nitrene or a related reactive nitrogen species from the 2-amino group. This species then undergoes an intermolecular reaction with an arene, such as a methylbenzene, where the methyl group can act as a traceless directing group, followed by cyclization and aromatization to yield the fused benzimidazole (B57391) scaffold. nih.gov

The functionalization of the aminopyridine ring can also be achieved through various substitution reactions. While the pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene (B151609), the presence of the activating amino group at the 2-position directs electrophiles primarily to the 3- and 5-positions. youtube.com However, reactions often require vigorous conditions due to the electron-withdrawing nature of the ring nitrogen. youtube.comwikipedia.org Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para (2- and 4-) to the nitrogen atom. stackexchange.comechemi.com In the case of this compound, if a suitable leaving group were present, nucleophilic attack would be highly favored at these positions.

Table 1: Representative Annulation Reactions of 2-Aminopyridine Derivatives

| Reactant | Reagent(s) | Product Type | Conditions | Ref. |

|---|---|---|---|---|

| 2-Aminopyridine | β-Dicarbonyl compound | Pyrido[1,2-a]pyrimidine | Acid or base catalysis, heat | mdpi.com |

| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Base, solvent | nih.gov |

| 2-Aminopyridine derivative | Arene, Hypervalent Iodine Reagent | Pyrido[1,2-a]benzimidazole | Metal-free, mild conditions | nih.gov |

Comprehensive Spectroscopic and Structural Characterization of 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and gain insights into the spatial arrangement of atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. For 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine, ¹H, ¹³C, and ¹⁵N NMR spectra are used to identify the different types of protons, carbons, and nitrogens present in the molecule. nih.gov

The ¹H NMR spectrum reveals distinct signals for the protons on the pyridine (B92270) ring, the amino group, and the methyl and methylene (B1212753) groups of the dioxolane moiety. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the dioxolane and methyl groups are found in the upfield region.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the dioxolane ring and the methyl group.

¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms in the pyridine ring and the amino group. nih.gov The chemical shifts can be highly sensitive to substitution and protonation states.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for structurally similar 2-aminopyridine (B139424) and dioxolane derivatives. Actual experimental values may vary.

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | ||

| C2 | - | ~158-160 |

| C3 | ~6.4-6.6 (d) | ~105-108 |

| C4 | - | ~150-153 |

| C5 | ~6.6-6.8 (dd) | ~112-115 |

| C6 | ~8.0-8.2 (d) | ~148-150 |

| N1 | - | - |

| Substituents | ||

| 2-NH₂ | ~4.5-5.5 (s, broad) | - |

| C7 (Dioxolane Quaternary) | - | ~108-110 |

| C8/C9 (Dioxolane -CH₂-) | ~4.0-4.2 (m) | ~64-66 |

| C10 (Dioxolane -CH₃) | ~1.6-1.8 (s) | ~24-26 |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning these signals and elucidating the molecule's detailed structure. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the adjacent protons on the pyridine ring (H3, H5, and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals of the pyridine and dioxolane rings by linking them to their known proton signals. For example, the proton signal at δ ~6.4-6.6 would show a cross-peak with the carbon signal at δ ~105-108, assigning them both to the C3/H3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). sdsu.edu HMBC is vital for establishing the connectivity between different functional groups. Key correlations would be observed from the dioxolane protons (H8/H9 and H10) to the pyridine quaternary carbons (C4 and C7), unequivocally confirming the attachment of the dioxolane moiety to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net This provides critical information about the molecule's conformation and stereochemistry. For instance, NOESY could reveal through-space interactions between the methyl protons (H10) of the dioxolane group and the H3/H5 protons of the pyridine ring, offering insights into the preferred rotational orientation (conformation) around the C4-C7 bond.

Currently, there is no specific literature available detailing solid-state NMR studies on polymorphic forms of this compound. However, if different crystalline forms (polymorphs) of the compound were to exist, solid-state NMR would be a powerful tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR spectra are sensitive to the local environment within the crystal lattice. This sensitivity allows for the differentiation of polymorphs by detecting subtle differences in chemical shifts and internuclear distances that arise from distinct molecular conformations and packing arrangements in the solid state.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts: the 2-aminopyridine core and the 4-(2-methyl-1,3-dioxolan-2-yl) substituent.

N-H Vibrations: The amino (-NH₂) group gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching modes are expected in the 3300-3500 cm⁻¹ region. An NH₂ scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. mdpi.com Ring breathing and other deformation modes occur at lower frequencies.

C-O Vibrations: The dioxolane ring is characterized by strong C-O stretching bands. Asymmetric and symmetric C-O-C stretching vibrations typically appear in the 1000-1200 cm⁻¹ range.

Aliphatic C-H Vibrations: The methyl and methylene groups of the dioxolane moiety show C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1375-1470 cm⁻¹.

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1600 - 1650 |

| C-H Bend | -CH₃, -CH₂- | 1375 - 1470 |

| Asymmetric C-O-C Stretch | Dioxolane Ring | 1100 - 1200 |

| Symmetric C-O-C Stretch | Dioxolane Ring | 1000 - 1100 |

| Ring Deformation/Breathing | Pyridine Ring | 600 - 1000 |

For this compound, the rotational freedom around the single bond connecting the pyridine ring (at C4) and the dioxolane group (at C7) can lead to different conformers. The relative orientation of these two rings can influence the positions and intensities of certain vibrational bands, particularly the out-of-plane bending modes of the pyridine ring and skeletal vibrations involving the C4-C7 bond. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable conformation of the molecule in the solid state or in solution. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, as very few combinations of atoms will have the same exact mass.

For this compound, with the molecular formula C₉H₁₂N₂O₂, the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated. This provides a definitive method for confirming the compound's elemental composition in an experimental setting.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₂N₂O₂ | [M+H]⁺ | 181.0972 |

Note: The data in this table is calculated based on the known atomic masses of the elements and represents the expected values from an HRMS experiment.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (like the molecular ion) and then inducing its fragmentation to observe the resulting fragment ions. The fragmentation pattern is like a structural fingerprint of the molecule.

For the title compound, the protonated molecular ion ([M+H]⁺, m/z 181.1) would be isolated and subjected to collision-induced dissociation. The fragmentation is predicted to occur at the weakest bonds and through stable neutral losses. Key fragmentation pathways for aminopyridines often involve the pyridine ring, while dioxolanes have characteristic cleavage patterns. nist.govlibretexts.org

Predicted Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A common initial fragmentation for molecules containing a methyl group attached to a quaternary carbon, leading to a stable cation.

Cleavage of the Dioxolane Ring: The dioxolane moiety can undergo ring-opening or cleavage. A known fragmentation for similar 2-methyl-1,3-dioxolane (B1212220) structures involves the loss of the entire dioxolane group or parts of it, such as a loss of ethylene (B1197577) oxide (C₂H₄O). A significant fragment corresponding to the aminopyridine core would be expected.

Alpha-Cleavage: As is typical for amines, cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the pyridine ring could occur. libretexts.org

Table 2: Predicted Key Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 181.1 | 166.1 | •CH₃ | [M+H-CH₃]⁺ |

| 181.1 | 122.1 | C₂H₃O₂ | [M+H - (CH₃ + C₂H₂O₂)]⁺ (Pyridinylmethaniminium) |

Note: This table presents a hypothetical fragmentation pattern based on the chemical principles and fragmentation of analogous structures.

Computational Chemistry and Theoretical Mechanistic Insights into 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridin 2 Amine

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools in modern drug discovery and medicinal chemistry. nih.govresearchgate.net These methods are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent and selective molecules. nih.gov

Predictive modeling for a compound like 4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-amine can be approached through two primary strategies: ligand-based and structure-based methods.

Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the biological target is unknown. They rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a series of aminopyridine analogs, a QSAR model could be developed. This involves:

Data Collection: Gathering a dataset of aminopyridine derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation techniques.

A hypothetical QSAR study on aminopyridine derivatives might yield a model that identifies key structural features, such as the electronic properties of the pyridine (B92270) ring or the steric bulk of substituents, as being crucial for activity. nih.gov

Structure-Based Approaches: When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based methods like molecular docking are highly effective. This process simulates the binding of a ligand (in this case, this compound) into the active site of a protein. The goal is to predict the preferred binding orientation and affinity. A typical workflow involves preparing the protein and ligand structures, defining the binding site, and using a scoring function to rank the different binding poses. researchgate.net For instance, studies on other aminopyridine derivatives have used docking to understand their binding modes in the active sites of enzymes like c-Jun N-terminal kinase-1. nih.gov

| Computational Approach | Principle | Requirement | Application Example for Aminopyridines |

| Ligand-Based (QSAR) | Similar structures exhibit similar activities. | A dataset of compounds with known activities. | Developing a model to predict the antibacterial activity of new aminopyridine derivatives based on their physicochemical properties. nih.gov |

| Structure-Based (Docking) | Predicts binding orientation and affinity of a ligand to a target protein. | 3D structure of the target protein. | Simulating the binding of aminopyridine inhibitors into the active site of a kinase to guide the design of more potent inhibitors. nih.gov |

Molecular docking simulations are pivotal in predicting the specific molecular interactions between a ligand and its biological target. For this compound, docking studies could elucidate its binding mode within a putative target's active site. Aminopyridine derivatives are known to interact with a variety of biological targets, including kinases and ion channels. rsc.org

A docking simulation would likely predict key interactions such as:

Hydrogen Bonding: The amino group on the pyridine ring is a potent hydrogen bond donor, while the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. These groups could form crucial hydrogen bonds with amino acid residues in the active site of a target protein.

Hydrophobic Interactions: The methyl group and the pyridine ring itself can engage in hydrophobic interactions with nonpolar residues of the target.

Pi-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The table below illustrates the types of interactions that could be predicted for this compound with a hypothetical enzyme active site, based on common interactions observed for similar molecules. researchgate.net

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyridin-2-amine (NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Group | Hydrophobic | Leucine, Isoleucine, Valine |

| Dioxolane Ring Oxygens | Hydrogen Bond Acceptor | Arginine, Histidine |

Based on the predicted binding mode from molecular docking and insights from QSAR studies, in silico methods can help formulate hypotheses about how this compound might modulate the activity of a biological target.

For example, if docking studies were to show that the compound binds to the ATP-binding site of a kinase, a plausible mechanistic hypothesis would be that it acts as a competitive inhibitor, preventing the natural substrate (ATP) from binding and thus inhibiting the kinase's phosphorylating activity. The specific hydrogen bonds and hydrophobic interactions predicted by the docking simulation would provide a detailed structural basis for this hypothesis.

Furthermore, molecular dynamics (MD) simulations could be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the molecular interactions and can reveal conformational changes in the protein upon ligand binding, offering deeper insights into the mechanism of action. researchgate.net By observing the stability of key interactions throughout the simulation, researchers can gain confidence in the proposed binding mode and mechanistic hypothesis.

In Vitro Biological Activity and Molecular Target Modulation of 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridin 2 Amine and Its Analogs

Biochemical Assay Development and Validation for Mechanistic Exploration

Biochemical assays are fundamental in elucidating the mechanisms by which compounds like 2-aminopyridine (B139424) analogs exert their effects at a molecular level. These assays allow for the direct measurement of interactions between a compound and its purified molecular target, such as an enzyme or receptor, free from the complexities of a cellular environment.

Enzyme Inhibition and Activation Assays: Kinetic Characterization (e.g., IC50, Ki determination)

Analogs of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine have been identified as inhibitors of several key enzymes, with their potency often quantified by the half-maximal inhibitory concentration (IC50).

One area of investigation is the inhibition of phosphoinositide-3-kinase (PI3K), a family of enzymes involved in critical cellular functions like cell growth, proliferation, and survival. nih.gov A series of 2-aminopyridine derivatives were designed as PI3K inhibitors, leading to the identification of compound MR3278 as a potent inhibitor of the PI3Kδ isoform with an IC50 value of 30 nM. nih.gov

In the context of myeloproliferative neoplasms, Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, is a crucial signaling effector. The 2-aminopyridine analog 3-Methoxypyridine-2-amine was reported as a potent inhibitor of JAK2, with an IC50 of 6 nM. rsc.org

Furthermore, 2-aminopyridine analogs have been developed as inhibitors of enzymes essential for bacterial survival. In Pseudomonas aeruginosa, the glyoxylate (B1226380) shunt, comprising isocitrate lyase (ICL) and malate (B86768) synthase G (MS), is vital for growth on certain carbon sources. Specific 2-aminopyridine derivatives were found to inhibit both of these enzymes, demonstrating a unique dual-targeting capability. nih.govnih.gov For instance, compound SB002 showed complete inhibition of ICL at a concentration of 75 µM. nih.gov

| Compound | Target Enzyme | IC50 Value | Source |

| MR3278 | PI3Kδ | 30 nM | nih.gov |

| 3-Methoxypyridine-2-amine | JAK2 | 6 nM | rsc.org |

| Aminopyridine thiourea (B124793) derivatives | α-glucosidase | 24.62 µM to 142.18 µM | rsc.org |

Receptor Binding Studies and Ligand-Target Interactions

The 2-aminopyridine moiety also serves as a scaffold for ligands targeting various cell surface and intracellular receptors. Binding assays, which measure the affinity of a ligand for a receptor, are crucial in characterizing these interactions.

Research into muscarinic acetylcholine (B1216132) receptors, which are involved in numerous physiological functions in the central and peripheral nervous systems, has explored derivatives containing a 1,3-dioxolane (B20135) ring, similar to the one in this compound. Studies on compounds such as (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide revealed selectivity towards the M2 muscarinic receptor subtype in functional assays. researchgate.net

Additionally, with the goal of developing antagonists for the sigma-2 (σ2) receptor, a series of compounds incorporating the 2-aminopyridine moiety were synthesized. This work resulted in compounds with high affinity for both σ1 and σ2 receptor subtypes. researchgate.net

Cellular Mechanistic Investigations

Following biochemical characterization, cell-based assays are employed to understand how a compound affects biological processes within a living cell. These studies are critical for confirming that the compound can reach its intracellular target and exert the expected effect.

Cell-Based Assays for Target Engagement and Intracellular Potency

Target engagement assays confirm that a compound binds to its intended target within a cellular context. nih.govresearchgate.net The cellular activity of 2-aminopyridine analogs serves as strong evidence for their ability to cross cell membranes and engage with their intracellular targets. For example, 2-aminopyridine analogs designed to inhibit the glyoxylate shunt in P. aeruginosa were shown to prevent the growth of the bacteria on acetate (B1210297), a substrate that requires a functional shunt. This growth inhibition indicates that the compounds are cell-permeable and successfully engage with their ICL and MS targets inside the bacterium. nih.govnih.gov

In the field of oncology, the 2-aminopyridine derivative MR3278 demonstrated potent inhibitory activity against acute myeloid leukemia (AML) cell lines, such as MOLM-16 and Mv-4-11, with IC50 values of 2.6 μM and 3.7 μM, respectively. This anti-proliferative effect in a cellular model confirms its engagement with the PI3Kδ target, leading to a measurable downstream functional outcome. nih.gov Similarly, copper-complexed aminopyridines showed activity against intracellular amastigotes, the form of Trypanosoma cruzi that replicates inside host cells, with IC50 values as low as 14.4 μM, indicating effective engagement with their intended parasite targets. rsc.org

| Compound/Analog | Cell Line / Organism | Cellular Effect / IC50 | Implied Target Engagement | Source |

| MR3278 | MOLM-16 (AML) | 2.6 µM | PI3Kδ | nih.gov |

| MR3278 | Mv-4-11 (AML) | 3.7 µM | PI3Kδ | nih.gov |

| 2-aminopyridine analogs | P. aeruginosa | Prevented growth on acetate | Isocitrate lyase (ICL) and Malate synthase G (MS) | nih.gov |

| Copper-complexed aminopyridines | Intracellular T. cruzi amastigotes | 14.4 µM | Parasite-specific targets | rsc.org |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC-3 (Prostate Cancer) | 0.1 - 0.85 µM | Cyclin-dependent kinase 2 (CDK2) | researchgate.net |

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | HeLa (Cervical Cancer) | 1.2 - 74.1 µM | Cyclin-dependent kinase 2 (CDK2) | researchgate.net |

Elucidation of Intracellular Signaling Pathway Modulation and Downstream Effects

Once a compound engages its target, it can modulate intracellular signaling pathways, leading to broader cellular responses. The PI3K pathway is a central regulator of cell fate, and its inhibition by the 2-aminopyridine analog MR3278 was shown to occur in a dose-dependent manner in Mv-4-11 leukemia cells. nih.gov

Other aminopyridine analogs have been shown to affect different signaling mechanisms. For instance, studies on 4-aminopyridine (B3432731) (4-AP) in breast cancer cell lines revealed that it could alter intracellular K+ and Ca2+ concentrations and affect the transmembrane potential, demonstrating its ability to modulate fundamental cellular electrophysiology. rsc.org

Phenotypic Analysis of Cellular Processes (e.g., cell cycle progression, apoptosis, cell proliferation, migration) in a mechanistic context

The modulation of signaling pathways ultimately manifests as observable changes in cell behavior, known as phenotypic effects. Research into 2-aminopyridine analogs has uncovered significant effects on cell cycle progression and cell viability.

The PI3Kδ inhibitor MR3278 was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in Mv-4-11 cells. nih.gov Similarly, other studies have shown that 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives exhibit potent cytotoxic activity against human prostate (PC-3) and cervical (HeLa) cancer cell lines, with molecular docking studies suggesting these effects may be mediated through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net In breast cancer cell lines, 4-AP therapy was shown to cause G1 phase arrest. rsc.org These findings highlight that the 2-aminopyridine scaffold is a promising starting point for developing therapeutic agents that can control cell proliferation and induce programmed cell death in cancer cells.

Structure-Activity Relationship (SAR) Studies for Biological Function

The exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry for the development of novel therapeutic agents. For the compound this compound and its analogs, understanding the interplay between their structural features and biological outcomes is crucial for optimizing their pharmacological profiles. This section delves into the key structural elements, the effects of various substituents, and the rational design principles that govern their activity.

Identification of Key Structural Features and Pharmacophoric Elements Critical for Activity

The foundational scaffold of this compound consists of a pyridin-2-amine core. The 2-aminopyridine moiety is a well-established pharmacophore in numerous biologically active compounds, known for its ability to engage in various interactions with biological targets. bohrium.comresearchgate.netrsc.org The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, which are critical for molecular recognition at the active sites of enzymes and receptors. researchgate.net

Pharmacophore models for analogous 2-aminopyridine derivatives often highlight the importance of a basic nitrogen center (the pyridine nitrogen) and a hydrogen-bond donating group (the 2-amino group). researchgate.net The substituent at the 4-position is typically a key determinant of target selectivity and potency. For instance, in a series of 4-pyridinylthiazole-2-amines designed as acetylcholinesterase inhibitors, the 4-substituted thiazole (B1198619) ring was crucial for activity. nih.gov While direct pharmacophore models for this compound are not extensively documented in publicly available literature, by analogy, the key pharmacophoric elements can be summarized as:

A hydrogen bond donor: The 2-amino group.

A hydrogen bond acceptor/basic center: The pyridine ring nitrogen.

A modulatory group at the 4-position: The 2-methyl-1,3-dioxolane (B1212220) moiety, which influences steric fit and can provide additional hydrogen bond accepting points.

The spatial arrangement of these features is critical for productive interaction with a biological target.

Exploration of Substituent Effects on Molecular Recognition and Functional Response

The nature of the substituent at the 4-position of the pyridin-2-amine scaffold dramatically impacts molecular recognition and the resulting biological response. Both electronic and steric effects play significant roles.

Electronic Effects: The electronic nature of the 4-substituent can modulate the pKa of the pyridine nitrogen, which in turn affects its ability to form ionic bonds or hydrogen bonds. While the 2-methyl-1,3-dioxolane group is not strongly electron-withdrawing or donating, its oxygen atoms can influence the local electronic environment. In broader studies of 4-substituted pyridines, it has been observed that the frequency shifts in their vibrational spectra are sensitive to the nature of the substituent at the 4-position, indicating a clear electronic influence on the pyridine ring. researchgate.net

Steric Effects: The size and shape of the 4-substituent are critical for complementarity with the target's binding site. A bulky substituent may enhance binding through increased van der Waals interactions if the pocket is accommodating, or it could lead to steric hindrance and a loss of activity if the pocket is narrow. For 2-amino-4-methylpyridine (B118599) analogues targeting inducible nitric oxide synthase (iNOS), the 6-position of the pyridine ring was found to tolerate the most bulk, highlighting the importance of positional steric effects. nih.gov For the 4-position, the conformational flexibility of the substituent is also a factor. The 1,3-dioxolane ring has a degree of conformational freedom that may allow it to adopt an optimal geometry for binding.

To illustrate the impact of substituents, the following table presents hypothetical data based on common SAR principles observed in related heterocyclic compounds.

| Compound | R (Substituent at 4-position) | Hypothetical Biological Activity (IC50, µM) | Rationale for Activity Change |

| Analog 1 | -H | 10.5 | Baseline activity of the pyridin-2-amine core. |

| Analog 2 | -CH3 | 5.2 | Small lipophilic group may enhance binding in a hydrophobic pocket. |

| Analog 3 | -OCH3 | 2.8 | Methoxy group can act as a hydrogen bond acceptor and may have favorable electronic effects. |

| Analog 4 | -Cl | 8.1 | Electron-withdrawing group may alter pKa unfavorably; potential for halogen bonding. |

| This compound | -C(CH3)(OCH2)2 | 1.5 | The dioxolane offers potential H-bond acceptors and a favorable steric profile for a specific target. |

| Analog 5 | -Phenyl | > 20 | Large, bulky group may cause steric clash within the binding site. |

This table is for illustrative purposes and based on general SAR principles, not on specific experimental data for this compound series.

Rational Design Principles for Enhanced Target Modulation or Selectivity

Rational drug design aims to systematically modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound and its analogs, several design principles can be applied.

Bioisosteric Replacement: The 2-methyl-1,3-dioxolane group can be replaced with other bioisosteres to probe the chemical space and potentially improve activity. For example, replacing it with a morpholine (B109124) or thiomorpholine (B91149) ring could introduce different hydrogen bonding capabilities and conformational properties. nih.gov A pyrrolidone ring is another heterocyclic moiety that has been explored in similar contexts. nih.gov The goal of such replacements is to maintain or improve the desired interactions with the target while potentially enhancing properties like solubility or metabolic stability.

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. acs.org Docking studies could be performed to predict the binding mode of this compound. These models would reveal key interactions and highlight areas where modifications could be beneficial. For instance, if the methyl group of the dioxolane is situated in a small hydrophobic pocket, replacing it with a larger alkyl group might enhance potency. Conversely, if the dioxolane oxygens are not involved in hydrogen bonding, replacing the ring with a purely carbocyclic group could be explored.

Scaffold Hopping: This strategy involves replacing the central pyridin-2-amine core with a different heterocyclic system that maintains the essential pharmacophoric features. For example, pyrimidin-2-amine or pyrazin-2-amine scaffolds could be considered. rsc.org This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced selectivity or better intellectual property positions. In a study of cholinesterase inhibitors, both pyrimidine (B1678525) and pyridine derivatives were designed as dual binding site inhibitors, demonstrating the interchangeability of these cores in certain contexts. nih.gov

Fragment-Based and de Novo Design: In the absence of a clear lead compound, fragment-based approaches can be used to identify small molecules that bind to the target. These fragments can then be grown or linked together to create more potent molecules. The 2-aminopyridine and 4-substituted dioxolane moieties could themselves be considered as fragments for building new potential inhibitors.

By systematically applying these rational design principles, it is possible to develop analogs of this compound with enhanced target modulation and improved selectivity, ultimately leading to more effective and safer therapeutic agents.

Advanced Analytical Methodologies for Research Applications of 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridin 2 Amine

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and degradation products, thereby enabling accurate purity assessment and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV-Vis, DAD, ELSD)

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like "4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine". Given the presence of the pyridine (B92270) ring, a strong chromophore, UV-Vis detection is highly suitable. sielc.com The development of an HPLC method would involve optimizing the stationary phase, mobile phase, and detector settings to achieve efficient separation and sensitive detection.

Reversed-phase HPLC is the most common approach for compounds of this polarity. A C18 stationary phase is often the first choice, providing retention based on hydrophobicity. For polar compounds like aminopyridines, which can exhibit poor retention and peak shape on traditional C18 columns, alternative stationary phases or mobile phase modifiers may be necessary. helixchrom.comhelixchrom.com Mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide enhanced retention and selectivity. helixchrom.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer like ammonium (B1175870) acetate (B1210297) or an acid like formic or sulfuric acid to control the ionization state of the amine and pyridine nitrogen, ensuring sharp, symmetrical peaks. sielc.comthermofisher.com

Detection is most commonly performed using a UV-Vis or Diode-Array Detector (DAD). The pyridine moiety is expected to have a significant UV absorbance maximum, likely around 250-260 nm, which would be the optimal wavelength for detection. sielc.comsielc.com A DAD offers the advantage of acquiring the full UV spectrum for the peak, which aids in peak identification and purity assessment. For instances where impurities lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed as a universal detection method.

Below is a table outlining a hypothetical set of starting parameters for an HPLC method for purity analysis.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile Derivatives and Headspace Analysis

While HPLC is generally preferred for "this compound" due to its polarity and relatively high molecular weight, GC can be a valuable tool for specific applications. Direct GC analysis may be challenging due to the compound's low volatility and the potential for thermal degradation of the amine and dioxolane functional groups in the hot injector port. thermofisher.com However, GC is highly effective for analyzing more volatile impurities, residual solvents, or specific degradation products.

For the analysis of the compound itself, derivatization to create a more volatile and thermally stable analogue could be employed. For example, silylation of the primary amine group would increase its volatility for GC analysis.

A more common application of GC in this context is headspace analysis (HS-GC). This technique is ideal for quantifying volatile organic compounds (VOCs) in a sample matrix without injecting the non-volatile components. youngin.comresearchgate.net HS-GC coupled with a mass spectrometer (MS) detector would be the method of choice for identifying and quantifying residual solvents from the synthesis process or for detecting small, volatile degradation products, such as those that might arise from the breakdown of the dioxolane ring (e.g., 2-methyl-1,3-dioxolane). researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Instrument | Headspace Sampler coupled to GC-MS |

| Column | DB-624 or similar (for volatiles), 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| HS Vial Temperature | 80 °C |

| HS Loop Temperature | 90 °C |

| Detector | Mass Spectrometer (Scan mode m/z 35-350) |

Mass Spectrometry Coupled Techniques for Trace Analysis in Complex Biological Research Matrices

For the quantification of "this compound" and its metabolites in biological samples such as plasma, cell lysates, or tissue homogenates, the unparalleled sensitivity and selectivity of mass spectrometry are required. researchgate.net Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the detection of picogram to femtogram levels of an analyte, even in the presence of overwhelming amounts of endogenous matrix components. nih.govspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Biochemical and Cellular Assays

LC-MS/MS is the gold standard for quantitative bioanalysis. The liquid chromatography component separates the analyte of interest from other compounds in the extracted biological sample. The separated components then enter the mass spectrometer. In a tandem (MS/MS) instrument, such as a triple quadrupole, a specific precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the analyte is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to exceptional sensitivity. nih.govresearchgate.net

Developing an MRM method requires optimization of the MS parameters for the specific compound, including the precursor ion and the most stable and abundant product ions, as well as the collision energy needed to generate them. A stable isotope-labeled internal standard is typically used to ensure the highest level of accuracy and precision.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 195.1 | 134.1 | 20 |

| Hypothetical Metabolite (Hydroxylated) | 211.1 | 150.1 | 22 |

| Stable Isotope Labeled Internal Standard (e.g., +4 Da) | 199.1 | 138.1 | 20 |

Quantitative Analysis of Compound and Metabolites in In Vitro Biological Systems

In vitro research, such as cell culture experiments or metabolic stability assays using liver microsomes, is crucial for understanding a compound's mechanism of action and metabolic fate. These systems present complex biological matrices from which the parent compound and any potential metabolites must be extracted and quantified.

Sample preparation is a critical step to remove proteins and other interfering substances before LC-MS/MS analysis. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): This method separates the compound of interest into an immiscible organic solvent based on its partition coefficient, leaving interfering substances in the aqueous layer.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of solvent.

Following extraction, the samples are analyzed using a validated LC-MS/MS method, as described previously. This allows for the determination of key parameters, such as the rate of disappearance of the parent compound or the rate of formation of metabolites, which are essential for drug discovery and development research. researchgate.netresearchgate.net

Method Validation for Robust Research-Grade Analytical Support

| Parameter | Description | Typical Acceptance Criteria for Research |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). pharmastate.academy | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. pharmastate.academy | Defined by the linearity study. |

| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. pharmastate.academy | Recovery of 80-120% of the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). pharmaguideline.com | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; analyte response should be reproducible with RSD ≤ 20%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | System suitability parameters remain within defined limits. |

Specificity and Selectivity Assessment

In the context of analytical chemistry, specificity and selectivity are critical attributes of a method that ensure the reliability of the obtained results. Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity, a closely related concept, is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net For complex matrices, a selective method is one that provides responses for a number of chemical entities which may or may not be distinguished from each other, whereas a specific method produces a response for a single analyte only. researchgate.net

For the analysis of this compound, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), are the methods of choice. The specificity and selectivity of these methods are typically assessed by demonstrating that the signal corresponding to the analyte is not affected by other substances present in the sample.

A common approach to evaluate specificity is to analyze a blank sample (matrix without the analyte) and a sample spiked with known impurities or related substances. The absence of any interfering peaks at the retention time of this compound in the blank and the ability to separate the analyte peak from the peaks of potential impurities in the spiked sample would demonstrate the method's specificity. aaps.ca

In a typical specificity study for an HPLC-UV method, a solution containing this compound and its potential process-related impurities would be analyzed. The chromatogram should show baseline separation of all compounds, confirming that the method can distinguish the main analyte from its related substances.

Table 1: Representative Specificity and Selectivity Data for an HPLC-UV Method

| Compound | Retention Time (min) | Resolution |

| This compound | 5.2 | - |

| Impurity A | 4.8 | > 2.0 |

| Impurity B | 6.1 | > 2.0 |

This table illustrates a scenario where the analytical method successfully separates the target analyte from potential impurities, with resolution values greater than 2.0 indicating good separation.

Accuracy and Precision Determination

Accuracy and precision are fundamental parameters in the validation of any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true or accepted value. mdpi.com It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. Precision, on the other hand, refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

For the determination of this compound, accuracy would be assessed by spiking a blank matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery at each level is then calculated. Generally, recovery values between 98% and 102% are considered acceptable for the assay of a bulk substance.

Precision is evaluated at two levels: repeatability and intermediate precision. Repeatability (intra-day precision) is assessed by performing the analysis in the same laboratory, on the same day, by the same analyst, and with the same equipment. Intermediate precision (inter-day precision) is determined by varying these conditions (e.g., different days, different analysts, different equipment). Low RSD values, typically less than 2%, indicate good precision. researchgate.net

Table 2: Representative Accuracy and Precision Data for the Analysis of this compound

| Concentration Level | Mean Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

| Low (80%) | 99.5 | 0.8% | 1.2% |

| Medium (100%) | 100.2 | 0.6% | 1.0% |

| High (120%) | 101.1 | 0.7% | 1.1% |

This interactive table presents hypothetical accuracy and precision results. The data demonstrates high recovery and low variability, indicating a reliable analytical method.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are important performance characteristics in the validation of analytical methods, particularly for the determination of impurities or for trace analysis. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

There are several methods for determining the LOD and LOQ, including the signal-to-noise ratio approach and the method based on the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For the signal-to-noise ratio method, the LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1. scispace.com

For the analysis of this compound, the LOD and LOQ would be determined by injecting a series of dilute solutions of the compound and determining the concentration at which the signal-to-noise ratio meets the required criteria. These parameters are crucial for establishing the lower limits of the method's performance and are particularly important in applications such as impurity profiling and stability studies.

Table 3: Representative LOD and LOQ Data for this compound

| Parameter | Method | Value (µg/mL) |

| LOD | Signal-to-Noise (3:1) | 0.05 |

| LOQ | Signal-to-Noise (10:1) | 0.15 |

This table provides typical LOD and LOQ values for a sensitive analytical method, indicating the lowest concentrations at which the analyte can be reliably detected and quantified.

Future Research Trajectories and Academic Significance of 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridin 2 Amine

Potential as a Chemical Probe for Fundamental Biological Processes

The pyridin-2-amine scaffold is intrinsically fluorescent and has been identified as a promising framework for the development of chemical probes. nih.gov Research has demonstrated the successful application of aminopyridine derivatives in creating probes for detecting specific analytes. For instance, probes based on related imidazo[1,5-a]pyridine (B1214698) structures have been engineered for the detection of thiols and the hazardous chemical phosgene, exhibiting high sensitivity and selectivity. researchgate.net

This inherent property suggests that 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine could serve as a foundational structure for novel fluorescent probes. The substituents on the pyridine (B92270) ring—the amino group at position 2 and the methyl-dioxolane group at position 4—can be systematically modified to fine-tune the probe's photophysical properties, such as quantum yield, Stokes shift, and emission wavelength. Further functionalization could introduce specific recognition elements, enabling the probe to bind selectively to biological targets like proteins or enzymes, thereby facilitating the study of fundamental biological processes through fluorescence imaging and assays. nih.gov

Development of Novel Chemical Scaffolds and Libraries Based on the Core Structure

The pyridine ring is one of the most extensively used heterocyclic scaffolds in drug design, valued for its ability to enhance pharmacological activity. nih.govrsc.org Its presence in a molecule can improve biochemical potency, metabolic stability, and cell permeability. nih.gov Specifically, the 2-aminopyridine (B139424) moiety is a frequent component of kinase inhibitors, often interacting with the hinge region of the enzyme's ATP-binding site. acs.orgresearchgate.net

The structure of this compound is an ideal starting point for generating diverse chemical libraries. The core scaffold presents multiple points for chemical modification:

The amino group can be acylated, alkylated, or used in coupling reactions.

The pyridine ring itself can undergo various substitutions.

The dioxolane group can be deprotected to reveal a ketone, which can then be subjected to a wide range of carbonyl chemistry.

This versatility allows for the creation of a large number of analogues. nih.gov Such libraries are invaluable for screening against a wide array of biological targets to identify new therapeutic leads for various diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov The development of pyridine-based compound libraries has been a successful strategy in discovering molecules with antibacterial, antimalarial, and kinase-inhibiting activities. acs.orgnih.govnih.gov

| Scaffold Feature | Potential for Diversification | Relevant Biological Targets |

| Pyridin-2-amine | Alkylation, acylation, arylation of the amine; substitution on the pyridine ring. | Kinases, G-protein coupled receptors (GPCRs), various enzymes. acs.orgnih.gov |

| 4-substitution | Variation of the group at the 4-position to modulate electronics and sterics. | Affects binding selectivity and pharmacokinetic properties. nih.gov |

| 2-Methyl-1,3-dioxolane (B1212220) | Deprotection to a ketone for further reactions (e.g., reductive amination, Wittig reaction). | Introduction of diverse functional groups to explore structure-activity relationships. |

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research (e.g., high-throughput screening, AI-driven molecular design)